molecular formula C13H17N5O B6638629 5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole

5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B6638629
M. Wt: 259.31 g/mol
InChI Key: GKUYVAUAAVQDAV-UHFFFAOYSA-N
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Description

The compound 5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a heterocyclic organic molecule. It features a pyrrolidine ring, a pyrimidine ring, and an oxadiazole ring, making it a complex structure with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple nitrogen atoms within its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrimidine, the pyrrolidine ring can be constructed through cyclization reactions. For example, a reaction between 4,6-dimethylpyrimidine-2-amine and a suitable aldehyde or ketone under acidic or basic conditions can yield the pyrrolidine ring.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile under oxidative conditions. This step often requires the use of reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

    Coupling Reactions: The final step involves coupling the pyrrolidine and oxadiazole rings. This can be achieved through nucleophilic substitution or condensation reactions, often facilitated by catalysts or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or acyl groups, enhancing the compound’s functionality.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s ability to interact with various enzymes and receptors makes it a potential candidate for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

Industrially, the compound might be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and nucleic acids. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-1,2,4-triazole
  • 5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-1,2,4-thiadiazole

Uniqueness

Compared to these similar compounds, 5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole offers a unique combination of structural features that enhance its reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, provides distinct electronic properties that can be exploited in various applications.

Properties

IUPAC Name

5-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-8-7-9(2)15-13(14-8)18-6-4-5-11(18)12-16-10(3)17-19-12/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUYVAUAAVQDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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